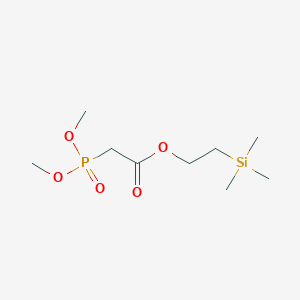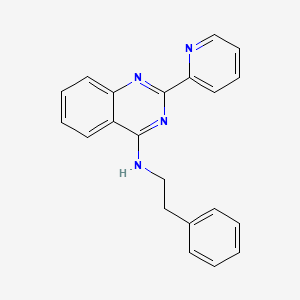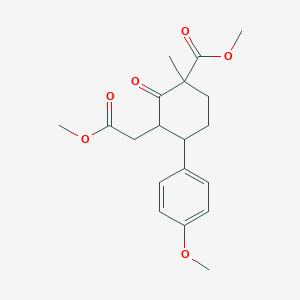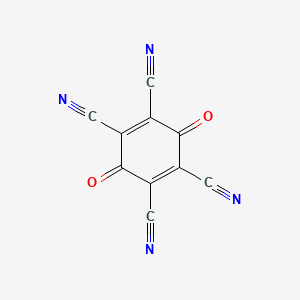
Tetracyano-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyano-1,4-benzoquinone is an organic compound with the molecular formula C10N4O2. It is a derivative of 1,4-benzoquinone, where four cyano groups replace the hydrogen atoms. This compound is known for its strong electron-accepting properties, making it a valuable material in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.
Substitution: The cyano groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.
科学的研究の応用
Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .
類似化合物との比較
Similar Compounds
Tetrachloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of cyano groups.
1,4-Benzoquinone: The parent compound without any substituents.
1,4-Naphthoquinone: A larger quinone with additional aromatic rings.
Uniqueness
Tetracyano-1,4-benzoquinone is unique due to its strong electron-accepting properties, which are enhanced by the presence of four cyano groups. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industry .
特性
CAS番号 |
4032-03-5 |
|---|---|
分子式 |
C10N4O2 |
分子量 |
208.13 g/mol |
IUPAC名 |
3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
InChIキー |
JNGDCMHTNXRQQD-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
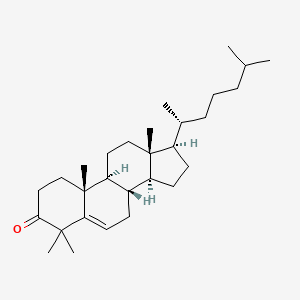

![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
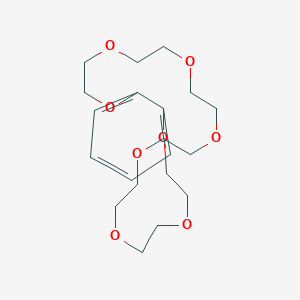
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)

